
4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a pyrrolidine ring via a propynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride typically involves the following steps:
Formation of the Propynyl Linkage: This step involves the reaction of a piperidine derivative with a propynyl halide under basic conditions to form the propynyl-substituted piperidine.
Introduction of the Pyrrolidine Ring: The propynyl-substituted piperidine is then reacted with pyrrolidine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride.
Piperidine Derivatives: Similar compounds include various piperidine-based molecules used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the propynyl linkage and the combination of pyrrolidine and piperidine rings. These features confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H22Cl2N2 |
|---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
4-(3-pyrrolidin-1-ylprop-1-ynyl)piperidine;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-2-10-14(9-1)11-3-4-12-5-7-13-8-6-12;;/h12-13H,1-2,5-11H2;2*1H |
InChI Key |
FKRHWFIQVWMMGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC#CC2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-chloro-3-methylphenoxy)acetamide]](/img/structure/B14878482.png)
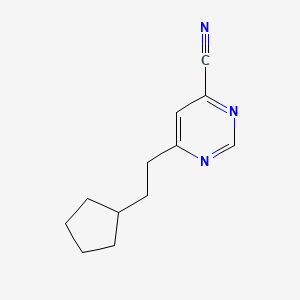
![4-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14878489.png)
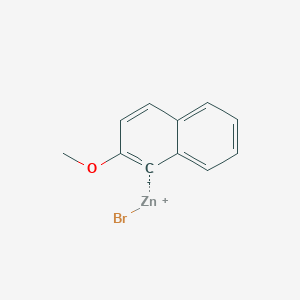
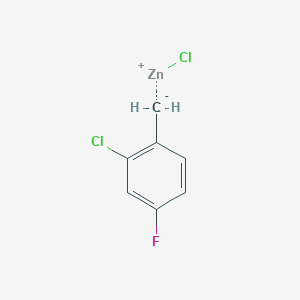


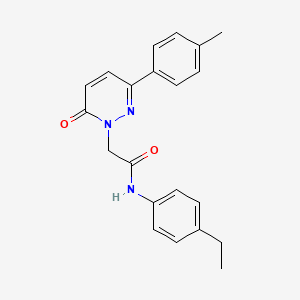
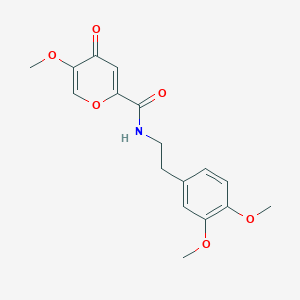



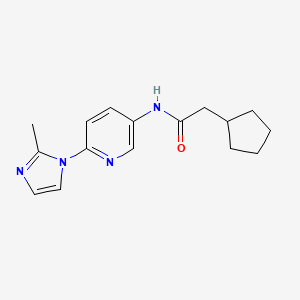
![1-Oxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14878569.png)
